molecular formula C₂₅H₃₂O₈ B1145712 Prednisolone 17-Hemisuccinate CAS No. 107085-25-6

Prednisolone 17-Hemisuccinate

Cat. No. B1145712
CAS RN: 107085-25-6
M. Wt: 460.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone 17-Hemisuccinate is a corticosteroid that is used in the treatment of various conditions such as anaphylaxis, asthma, edema, and organ rejection . It is a synthetic glucocorticoid, a class of steroid hormones, which is produced by the adrenal gland and is known for its anti-inflammatory and immunosuppressive actions .


Synthesis Analysis

While specific synthesis methods for Prednisolone 17-Hemisuccinate were not found, a related compound, Stanozolol, has been synthesized through acylation with methyl 4-chloro-4-oxobutyrate/4-dimethylaminopyridine, followed by mild alkaline hydrolysis with methanolic sodium hydroxide .


Molecular Structure Analysis

The molecular formula of Prednisolone 17-Hemisuccinate is C25H32O8 . The average mass is 474.543 Da and the monoisotopic mass is 474.225372 Da .

Scientific Research Applications

Pharmaceutical Analysis

Prednisolone 17-Hemisuccinate is used in the development of new analytical methods. For instance, a high-performance liquid chromatography (HPLC) method has been developed to determine methylprednisolone and its derivatives, including Prednisolone 17-Hemisuccinate . This method is efficient, sensitive, selective, and inexpensive, making it valuable for pharmaceutical industry applications .

Anti-Inflammatory Drugs

Prednisolone 17-Hemisuccinate is a key component in prescribed anti-inflammatory drugs . It’s used on a wide scale due to its potent anti-inflammatory properties .

Treatment of Various Diseases

Prednisolone 17-Hemisuccinate is used in the treatment of a wide range of diseases. These include cardiac conditions, severe allergic reactions, hypoxic emergencies, respiratory diseases, ophthalmic diseases, dermatologic diseases, neoplastic diseases, hematological disorders, nervous system conditions, and endocrine disorders .

Prodrug Development

Prednisolone 17-Hemisuccinate is used in the development of prodrugs . Prodrugs are inactive compounds that are metabolized into a pharmacologically active drug inside the body. Prednisolone 17-Hemisuccinate can be transformed intramolecularly to release free prednisolone, making it a potential candidate for injectable prodrug formulations .

Physicochemical Property Moderation

The introduction of Prednisolone 17-Hemisuccinate as a prodrug can moderate the physicochemical properties of the parent compound . This can enhance the solubility, stability, and bioavailability of the drug, improving its therapeutic efficacy .

Targeted Drug Delivery

Prednisolone 17-Hemisuccinate can be used for targeted drug delivery . The prodrug is activated at the site of inflammation, minimizing systemic exposure and reducing side effects .

Safety and Hazards

Prednisolone 17-Hemisuccinate may damage the unborn child. It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of exposure, medical attention is advised .

Relevant Papers

Several papers were found that discuss Prednisolone 17-Hemisuccinate. One paper discusses Prednisolone hemisuccinate as a soluble medicinal form of prednisolone . Another paper presents the first successful rapid desensitization to a corticosteroid (methylprednisolone sodium hemisuccinate), performed in a patient with a multiple sclerosis relapse .

Mechanism of Action

1. Target of Action: Prednisolone 17-Hemisuccinate primarily targets the glucocorticoid receptor (GR). These receptors are widely distributed in various tissues and play a crucial role in regulating inflammation, immune response, and metabolism .

2. Mode of Action: Upon administration, Prednisolone 17-Hemisuccinate binds to the glucocorticoid receptor in the cytoplasm. This binding induces a conformational change in the receptor, allowing the receptor-ligand complex to translocate into the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of specific genes. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines .

3. Biochemical Pathways: Prednisolone 17-Hemisuccinate affects several biochemical pathways, including:

Pharmacokinetics:

5. Result of Action: At the molecular level, Prednisolone 17-Hemisuccinate reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. At the cellular level, it decreases the migration of leukocytes to sites of inflammation and reduces capillary permeability. These actions collectively result in potent anti-inflammatory and immunosuppressive effects .

6. Action Environment: The efficacy and stability of Prednisolone 17-Hemisuccinate can be influenced by various environmental factors:

By understanding these aspects of Prednisolone 17-Hemisuccinate, healthcare professionals can optimize its use in treating various inflammatory and autoimmune conditions.

: DrugBank : DrugBank

properties

{ "Design of the Synthesis Pathway": "The synthesis of Prednisolone 17-Hemisuccinate involves the hemisuccinylation of Prednisolone at the 17-hydroxyl group. This can be achieved through the reaction of Prednisolone with succinic anhydride in the presence of a catalyst such as pyridine. The resulting hemisuccinate ester can then be purified through recrystallization or chromatography.", "Starting Materials": [ "Prednisolone", "Succinic anhydride", "Pyridine", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve Prednisolone in a suitable solvent", "Add succinic anhydride and pyridine to the solution", "Heat the mixture under reflux for several hours", "Allow the reaction mixture to cool and then add water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain the crude product", "Purify the product through recrystallization or chromatography" ] }

CAS RN

107085-25-6

Molecular Formula

C₂₅H₃₂O₈

Molecular Weight

460.52

synonyms

Prednisolone 17-Succinate;  11β,17,21-Trihydroxy-17-(hydrogen Succinate) Pregna-1,4-diene-3,20-dione;  (11β)-17-(3-Carboxy-1-oxopropoxy)-11,21-dihydroxy-pregna-1,4-diene-3,20-dione

Origin of Product

United States

Q & A

Q1: The provided research focuses on prednisolone 21-hemisuccinate. Why is prednisolone 17-hemisuccinate relevant in this context?

A1: While the research primarily focuses on the 21-hemisuccinate, it highlights that prednisolone 17-hemisuccinate is formed as an intermediate during the hydrolysis of prednisolone 21-hemisuccinate. [] This intramolecular transformation is a crucial step in the eventual release of the active drug, prednisolone, from its prodrug form. Understanding the behavior of this intermediate could be important for optimizing the release kinetics of prednisolone from similar prodrug systems.

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